molecular formula C9H6N4OS B13095596 4-(1,3-Benzothiazol-2-yl)-1,2,5-oxadiazol-3-amine

4-(1,3-Benzothiazol-2-yl)-1,2,5-oxadiazol-3-amine

Cat. No.: B13095596
M. Wt: 218.24 g/mol
InChI Key: CHYSPVKAQRTANZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1,3-Benzothiazol-2-yl)-1,2,5-oxadiazol-3-amine is a heterocyclic compound that combines the structural features of benzothiazole and oxadiazole. These two moieties are known for their significant biological activities and are often found in compounds with pharmaceutical potential. The presence of both benzothiazole and oxadiazole rings in a single molecule can enhance its chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-Benzothiazol-2-yl)-1,2,5-oxadiazol-3-amine typically involves the following steps:

    Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives under acidic conditions.

    Formation of Oxadiazole Ring: The oxadiazole ring is usually formed by the cyclization of hydrazides with carboxylic acids or their derivatives in the presence of dehydrating agents like phosphorus oxychloride (POCl3).

    Coupling of Benzothiazole and Oxadiazole Rings: The final step involves the coupling of the benzothiazole and oxadiazole rings. This can be achieved through various methods, such as nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the oxadiazole ring to its corresponding amine or hydrazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzothiazole ring, where halogen atoms can be replaced by various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions, typically under basic conditions.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amine or hydrazine derivatives.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-(1,3-Benzothiazol-2-yl)-1,2,5-oxadiazol-3-amine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in various assays for antimicrobial, antifungal, and anticancer activities. The combination of benzothiazole and oxadiazole rings enhances its ability to interact with biological targets.

Medicine

In medicine, derivatives of this compound are being investigated for their therapeutic potential. They are explored as candidates for drug development, particularly in the treatment of infectious diseases and cancer. The compound’s ability to inhibit specific enzymes and receptors makes it a valuable lead compound in medicinal chemistry.

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties, such as fluorescence and conductivity. These materials have applications in electronics, sensors, and other advanced technologies.

Mechanism of Action

The mechanism of action of 4-(1,3-Benzothiazol-2-yl)-1,2,5-oxadiazol-3-amine involves its interaction with various molecular targets. The benzothiazole ring can bind to DNA and proteins, disrupting their normal function. The oxadiazole ring can interact with enzymes, inhibiting their activity. These interactions lead to the compound’s biological effects, such as antimicrobial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole and 2-mercaptobenzothiazole share the benzothiazole ring and exhibit similar biological activities.

    Oxadiazole Derivatives: Compounds such as 2,5-dimethyl-1,3,4-oxadiazole and 2-amino-1,3,4-oxadiazole share the oxadiazole ring and are known for their antimicrobial and anticancer properties.

Uniqueness

4-(1,3-Benzothiazol-2-yl)-1,2,5-oxadiazol-3-amine is unique due to the combination of benzothiazole and oxadiazole rings in a single molecule. This dual functionality enhances its chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C9H6N4OS

Molecular Weight

218.24 g/mol

IUPAC Name

4-(1,3-benzothiazol-2-yl)-1,2,5-oxadiazol-3-amine

InChI

InChI=1S/C9H6N4OS/c10-8-7(12-14-13-8)9-11-5-3-1-2-4-6(5)15-9/h1-4H,(H2,10,13)

InChI Key

CHYSPVKAQRTANZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=NON=C3N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.